

Structure-Activity Relationship of RIPK-

Targeting PROTACs: A Technical Overview

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Compound of Interest

Compound Name: PROTAC RIPK degrader-6

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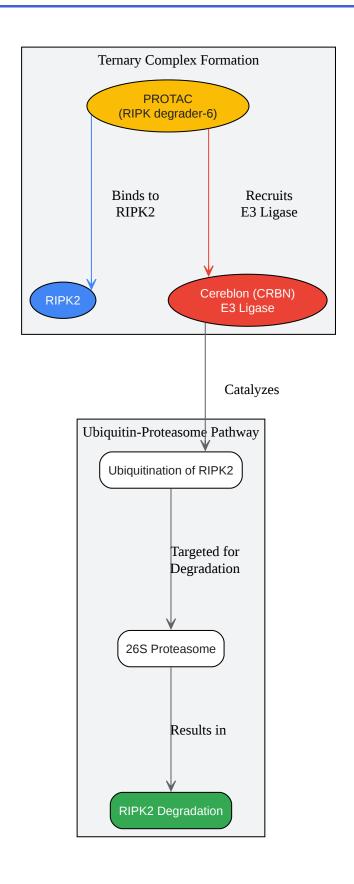
This technical guide delves into the structure-activity relationships (SAR) of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Receptor-Interacting Protein Kinases (RIPKs). While specific proprietary data for "**PROTAC RIPK degrader-6**" is not extensively available in the public domain, this document synthesizes the current understanding from closely related published research on RIPK1 and RIPK2 degraders. We will explore the key structural components of these PROTACs, their impact on degradation efficacy, and the experimental methodologies used for their characterization.

Introduction to RIPK-Targeting PROTACs

Receptor-Interacting Protein Kinases (RIPKs) are crucial mediators of inflammation and cell death pathways.[1][2] Their dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer.[2] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein (a RIPK), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This ternary complex formation between the target protein and the E3 ligase leads to the ubiquitination and subsequent degradation of the target.[6][7]

"PROTAC RIPK degrader-6" is identified as a Cereblon-based PROTAC that targets RIPK2 for degradation and was initially developed by GlaxoSmithKline.[6][8][9][10][11] The general mechanism for such a PROTAC is illustrated below.





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Caption: General mechanism of action for a RIPK-targeting PROTAC.



Core Components and Structure-Activity Relationship

The efficacy of a PROTAC is a complex interplay of its three main components: the target-binding ligand, the E3 ligase-recruiting ligand, and the linker. The optimization of these elements is crucial for achieving potent and selective protein degradation.

Target-Binding Ligand

The affinity of the ligand for the target protein is a critical starting point. However, very high affinity is not always necessary and can sometimes be detrimental to the catalytic nature of the PROTAC. The ligand must provide a suitable vector for linker attachment that does not significantly compromise binding. For RIPK1 and RIPK2, various kinase inhibitors have been adapted as the target-binding warhead.

E3 Ligase Ligand

The choice of E3 ligase and the corresponding ligand can significantly impact the degradation profile. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7] Studies on RIPK1 degraders have shown that both VHL- and CRBN-based PROTACs can effectively induce degradation.[1][12] The choice of E3 ligase can influence tissue-specific activity and the overall degradation efficiency.

Linker

The linker is arguably the most critical and challenging component to optimize. Its length, composition, and attachment points determine the geometry of the ternary complex. This, in turn, affects the cooperativity of binding and the efficiency of ubiquitination.[13][14] Optimization often involves varying the linker length and composition (e.g., using polyethylene glycol (PEG) or alkyl chains) to achieve the optimal orientation of the target protein relative to the E3 ligase.

Quantitative Data on RIPK Degraders

While a specific SAR table for "**PROTAC RIPK degrader-6**" is not publicly available, the following table represents a hypothetical but illustrative dataset for a series of RIPK2-targeting PROTACs, based on principles from published literature. This demonstrates how systematic modifications can influence degradation potency.



Compo und ID	Target Ligand	E3 Ligase Ligand	Linker Compos ition	RIPK2 Binding Affinity (Kd, nM)	Ternary Comple x Cooper ativity (α)	DC50 (nM)	Dmax (%)
1a	Inhibitor A	Pomalido mide	4-unit PEG	50	5	100	90
1b	Inhibitor A	Pomalido mide	6-unit PEG	55	15	25	95
1c	Inhibitor A	Pomalido mide	8-unit PEG	60	8	80	85
2a	Inhibitor A	VHL Ligand	6-unit PEG	52	12	40	92
2b	Inhibitor B	Pomalido mide	6-unit PEG	150	10	75	93

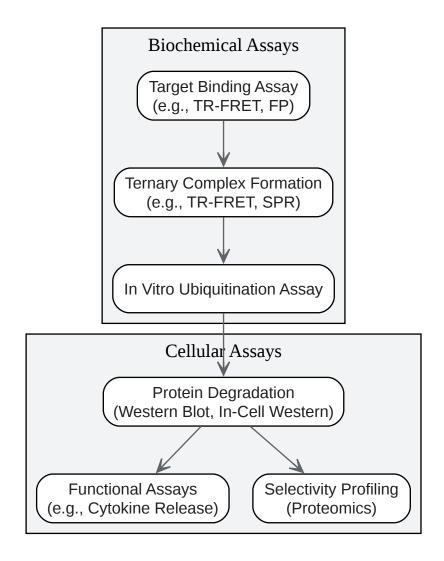
- DC50: Concentration required to degrade 50% of the target protein.
- Dmax: Maximum percentage of protein degradation achieved.
- Cooperativity (α): A measure of the favorable interaction between the target protein and the E3 ligase within the ternary complex. An $\alpha > 1$ indicates positive cooperativity.

This hypothetical data illustrates that a longer PEG linker (Compound 1b vs. 1a and 1c) can lead to improved degradation, suggesting an optimal distance and geometry for the ternary complex. It also shows that different E3 ligase ligands (Compound 2a) can result in potent degraders. Furthermore, a weaker binding ligand (Compound 2b) can still be effective, highlighting the catalytic nature of PROTACs.

Experimental Protocols

The characterization of RIPK-targeting PROTACs involves a cascade of assays to determine their binding, degradation, and functional effects.





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Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Target Engagement and Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

- Objective: To quantify the binding of the PROTAC to the target protein and the formation of the ternary complex.
- Principle: A fluorescently labeled ligand or antibody is used to detect the proximity of the target protein and the E3 ligase, which are labeled with a FRET donor and acceptor, respectively.



Methodology:

- Recombinant, tagged RIPK protein and E3 ligase complex are incubated with the PROTAC at varying concentrations.
- Fluorescently labeled antibodies against the tags are added.
- The TR-FRET signal is measured on a plate reader. An increased signal indicates complex formation.

Protein Degradation Assays

Western Blotting:

- Objective: To determine the concentration- and time-dependent degradation of the target protein in cells.
- Methodology:
 - o Culture cells (e.g., human PBMCs) to an appropriate density.
 - Treat cells with a dose-response of the PROTAC for a specified time (e.g., 6, 12, 24 hours).
 - Lyse the cells and quantify total protein concentration.
 - Separate equal amounts of protein lysate by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against the target protein (e.g., RIPK2) and a loading control (e.g., GAPDH).
 - Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
 - Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the extent of degradation.

In-Cell Western:



- Objective: A higher-throughput method for quantifying protein degradation.
- Methodology:
 - Seed cells in a multi-well plate and treat with the PROTAC.
 - Fix and permeabilize the cells in the plate.
 - Incubate with primary antibodies against the target protein and a normalization control.
 - Incubate with fluorescently labeled secondary antibodies.
 - Scan the plate on an imaging system to quantify fluorescence intensity.

Ubiquitination Assays

In Vitro Ubiquitination Assay:

- Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
- Methodology:
 - Combine recombinant E1, E2, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
 - Incubate to allow the ubiquitination reaction to proceed.
 - Stop the reaction and analyze the products by Western blotting, probing for the target protein to observe higher molecular weight species corresponding to ubiquitinated protein.
 [15]

Functional Assays

Cytokine Release Assay:

- Objective: To measure the functional consequence of RIPK2 degradation, which is known to be involved in inflammatory signaling.
- Methodology:



- Pre-incubate immune cells (e.g., PBMCs) with the PROTAC.
- Stimulate the cells with a NOD2 agonist (e.g., L18-MDP).
- Collect the supernatant and measure the concentration of released cytokines (e.g., TNFα)
 using ELISA or a multiplex immunoassay.[8]

Conclusion

The structure-activity relationship of RIPK-targeting PROTACs is a multifaceted challenge that requires systematic optimization of the target binder, E3 ligase ligand, and, most critically, the linker. While specific details on "PROTAC RIPK degrader-6" are limited, the principles derived from related RIPK1 and RIPK2 degrader campaigns provide a clear roadmap for the development of these molecules. A comprehensive suite of biochemical and cellular assays is essential to fully characterize their mechanism of action and guide the optimization process. The continued exploration of this therapeutic modality holds significant promise for the treatment of diseases driven by aberrant RIPK signaling.

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